Inulin, carboxymethyl ether, commonly referred to as carboxymethyl inulin, is a modified polysaccharide derived from inulin, a naturally occurring fructan found in various plants. Carboxymethylation involves the substitution of hydroxyl groups in the inulin structure with carboxymethyl groups, enhancing its solubility and functional properties. This modification allows for a variety of applications, particularly in food science, pharmaceuticals, and material science.
Inulin is primarily sourced from plants such as chicory root, Jerusalem artichoke, and agave. The carboxymethylation process alters its chemical structure to improve its functionality. The synthesis of carboxymethyl inulin can be achieved through several methods that include direct chemical modification using reagents like sodium monochloroacetate or by enzymatic processes.
Carboxymethyl inulin is classified as a polysaccharide and falls under the category of functional food ingredients due to its prebiotic properties. It is recognized for its ability to enhance gut health and serve as a dietary fiber.
The synthesis of carboxymethyl inulin typically involves the following steps:
The reaction generally occurs at elevated temperatures (around 80 °C) and requires careful control of pH to optimize the degree of substitution and ensure complete reaction of the hydroxyl groups on the inulin backbone. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm successful synthesis and structural integrity .
Carboxymethyl inulin retains the basic backbone structure of inulin while incorporating carboxymethyl groups. This modification results in increased solubility due to the introduction of polar functional groups.
The structural changes can be observed through FT-IR spectra, which show characteristic peaks indicating the presence of carboxylate groups .
Carboxymethyl inulin can participate in various chemical reactions:
The formation of complexes can be quantified using techniques like Isothermal Titration Calorimetry (ITC), which measures the heat changes during complexation processes .
The mechanism by which carboxymethyl inulin exerts its effects includes:
Studies have shown that carboxymethyl inulin can significantly increase the population of beneficial bacteria such as Bifidobacteria and Lactobacilli, contributing to improved gut health .
Relevant analyses indicate that the crystalline structure of carboxymethyl inulin is less pronounced compared to native inulin, contributing to its enhanced solubility .
Carboxymethyl inulin has a variety of applications:
Research continues into its potential for enhancing antioxidant activity and antibacterial properties, making it a versatile compound for future applications .
Inulin, carboxymethyl ether (CMI), is a chemically modified polysaccharide derived from natural inulin through the introduction of carboxymethyl (–CH₂–COOH) functional groups. This water-soluble derivative exhibits enhanced physicochemical properties, including improved ion-chelating capabilities, biodegradability, and thermal stability, distinguishing it from native inulin. CMI’s unique molecular architecture—combining a fructose-based backbone with anionic carboxymethyl groups—enables applications in detergents, pharmaceuticals, and food processing, positioning it as a sustainable alternative to synthetic polymers like carboxymethyl cellulose (CMC).
CMI is systematically named as carboxymethylated β-(2,1)-D-fructan or carboxymethyl inulin. Its structure consists of a linear fructose chain (Fₙ) linked by β-(2,1)-glycosidic bonds, terminating in a glucose unit (GFₙ), with carboxymethyl groups (–O–CH₂–COOH) etherified at hydroxyl positions (C2, C3, or C6 of fructose/glucose units) [1] [3]. The degree of substitution (DS), defined as the average number of carboxymethyl groups per fructose monomer, ranges from 0.15 to 2.5, critically influencing functionality [3].
Key Chemical Identifiers:
Property | Specification |
---|---|
IUPAC Name | Carboxymethyl ether of poly(β-D-fructofuranosyl-(2→1)-α-D-glucopyranoside) |
Synonym(s) | Carboxymethyl inulin (CMI); Inulin CM ether |
Chemical Formula | [C₆H₁₀O₅ + C₂H₃O₂]ₙ (variable with DS) |
DS Range | 0.15–2.5 (typically 0.5–1.5 for optimal functionality) |
Key Functional Groups | β-fructan backbone; Carboxymethyl ethers (–O–CH₂–COOH) |
Native inulin, the precursor for CMI synthesis, is a reserve polysaccharide in >45,000 plant species, primarily accumulating in roots, tubers, and rhizomes. Key commercial sources include:
Extraction Protocols:1. Conventional Hot-Water Extraction:- Jicama: Optimized at 75°C, solid:liquid ratio 1:5, 130 rpm for 25 min [5].- Agave: Requires 80°C, solid:liquid ratio 1:5, 300 rpm for 100 min [5].2. Microwave-Assisted Extraction: Used for Pachyrhizus erosus (jicama), enhancing yield and purity [2].3. Purification: Ethanol precipitation (3:1 v/v ethanol:supernatant) removes mono/oligosaccharides, followed by lyophilization [2] [5].
Plant Source | Plant Part | Inulin Content (g/100 g DW) | Typical DP | Optimal Yield (%) |
---|---|---|---|---|
Chicory (C. intybus) | Roots | 11–20 [1] [5] | 10–30 [3] | 20.0 [5] |
Jerusalem Artichoke | Tubers | 12–19 [1] | 5–25 [1] | 19.5 [1] |
Jicama (S. sonchifolius) | Roots | ~4.9 [2] [5] | 5–15 [5] | 16.0 [5] |
Cabuya (A. americana) | Meristem | ~37.3 [5] | 15–35 [5] | 37.3 [5] |
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